

Clinical Benefit Response of Gedatolisib in Endometrial Cancer

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Compound Focus: Gedatolisib

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Trial / Study Phase	Patient Population / Biomarker Status	Clinical Benefit Response (CBR) Rate	Key Findings and Context
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| **Phase II (NCT01420081)** [1] | Recurrent endometrial cancer (Stathmin-low) | **53% (10/19 patients)** [1] | • CBR (complete/partial response or stable disease ≥ 16 weeks) was met only in the stathmin-low arm. • Stathmin-high expression did **not** correlate with greater efficacy (CBR: 26%, 5/19) [1]. | | **Phase II (NCT01420081)** [1] | Recurrent endometrial cancer (Stathmin-high) | **26% (5/19 patients)** [1] | • The stathmin-high arm did not meet the criteria to proceed in the trial [1]. |

Experimental Protocol & Trial Design

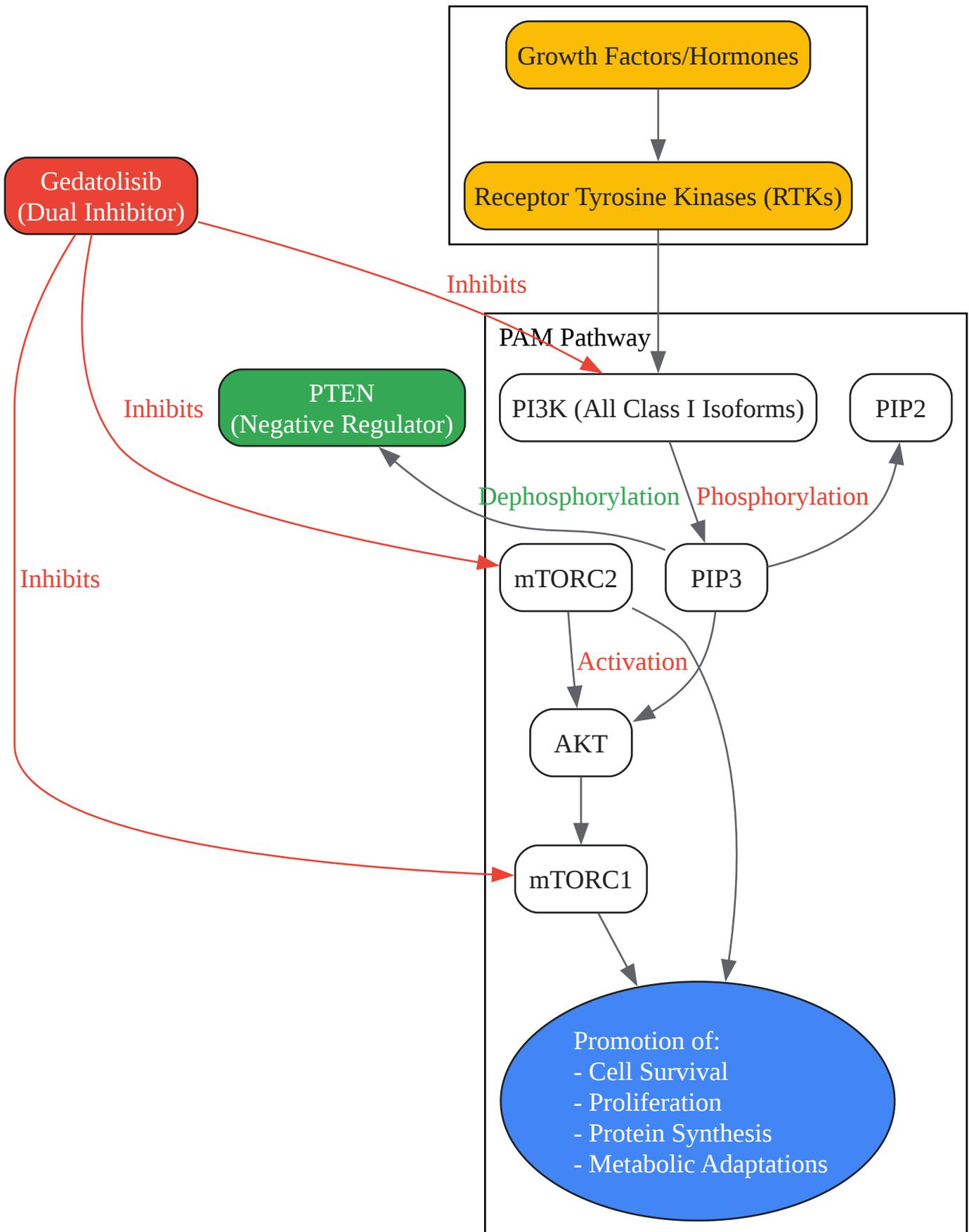
The data in the table comes from a randomized, non-comparative phase II study. Here is a detailed breakdown of the key methodological aspects [1]:

- **Objective:** To assess the clinical benefit response of two dual PI3K/mTOR inhibitors, PF-04691502 and **gedatolisib** (PF-05212384), in patients with recurrent endometrial cancer after platinum-containing chemotherapy.
- **Study Design:** The main study used a **Simon two-stage design** with four independent arms. Patients were assigned to putative "PI3K-basal" (PF-04691502 or **gedatolisib**) or "PI3K-activated" (PF-04691502 or **gedatolisib**) arms based on their tumor's stathmin expression (low vs. high).

- **Primary Endpoint:** Clinical benefit response, defined as a complete response (CR), partial response (PR), or stable disease (SD) for ≥ 16 weeks.
- **Treatment Administration:** **Gedatolisib** was administered via **weekly intravenous infusion**.
- **Patient Population:** The analysis for **gedatolisib** included 19 patients in the stathmin-low arm and 19 in the stathmin-high arm.

The PI3K/AKT/mTOR (PAM) Pathway and Gedatolisib's Action

Gedatolisib is a potent, dual pan-PI3K and mTORC1/2 inhibitor. The following diagram illustrates the signaling pathway it targets.



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This comprehensive inhibition is the proposed mechanism behind its anti-tumor activity. In the context of the clinical trial, **stathmin** was investigated as a potential biomarker to predict which patients would derive the most benefit from **gedatolisib** treatment [1].

Interpretation and Future Directions

The phase II data suggests that **gedatolisib** has moderate activity in recurrent endometrial cancer, with a clinically meaningful benefit rate particularly in the stathmin-low patient subgroup [1]. This indicates that **stathmin expression could serve as a predictive biomarker** for patient selection, though this requires validation in larger studies.

It is worth noting that while current research is heavily focused on its application in breast cancer (with ongoing Phase 3 trials like VIKTORIA-1 and VIKTORIA-2) [2] [3], non-clinical studies continue to support the development of **gedatolisib**, in combination with other agents like CDK4/6 inhibitors or hormonal therapy, for the treatment of gynecologic cancers [4].

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